3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Description
3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a methylsulfanyl (-SCH₃) group at position 3 and a carboxylic acid (-COOH) group at position 1. Its molecular formula is C₉H₈N₂O₂S, with a monoisotopic mass of 208.03065 Da . The compound is listed under CAS number 138891-51-7 and has synonyms such as CTK7B5243 and ZINC8717018 .
Properties
IUPAC Name |
3-methylsulfanylimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-14-9-10-7(8(12)13)6-4-2-3-5-11(6)9/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPHJPDQTIHHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2N1C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization with a suitable reagent . The reaction conditions often require controlled temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and scalable reaction conditions .
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group enables derivatization through classical reactions, forming esters, amides, or salts.
Esterification
Reaction with alcohols under acidic or coupling conditions yields esters. For example:
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Methyl ester formation : Treatment with methanol and H<sub>2</sub>SO<sub>4</sub> produces the methyl ester derivative, enhancing lipophilicity for biological studies .
Amidation
Coupling with amines via carbodiimide-mediated reactions generates amides. For instance:
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Reaction with benzylamine and EDCl/HOBt forms N-benzylamide derivatives, which show improved solubility in organic solvents .
Methylsulfanyl Group Reactivity
The methylsulfanyl (-SMe) group participates in oxidation and substitution reactions.
Oxidation to Sulfoxide/Sulfone
Controlled oxidation with H<sub>2</sub>O<sub>2</sub> or mCPBA converts the -SMe group to sulfoxide (-SOCH<sub>3</sub>) or sulfone (-SO<sub>2</sub>CH<sub>3</sub>), altering electronic properties .
Nucleophilic Substitution
In polar aprotic solvents (e.g., DMF), the -SMe group undergoes displacement with nucleophiles like amines or thiols .
Imidazo[1,5-a]pyridine Core Reactions
The fused heterocycle undergoes electrophilic substitution and cycloaddition.
Electrophilic Aromatic Substitution
The methylsulfanyl group directs electrophiles to the 5-position of the ring. For example:
Cyclocondensation Reactions
Reaction with nitroalkanes in polyphosphoric acid (PPA) forms fused tricyclic derivatives :
Table 1 : Cyclocondensation with nitroalkanes
| Nitroalkane | Product Yield (%) | Conditions |
|---|---|---|
| 1-Nitropropane | 72 | PPA, 160°C, 3 h |
| 1-Nitrohexane | 68 | PPA, 160°C, 3 h |
| α-Nitrotoluene | 35 | PPA, 160°C, 6 h |
Multicomponent Reactions
The compound participates in Cu-catalyzed reactions with amines and aldehydes.
Biological Activity Modulation
Derivatives exhibit enhanced bioactivity through targeted modifications:
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Phosphonocarboxylates : Esterification of the carboxylic acid group improves cell permeability, enabling Rab11A prenylation inhibition in HeLa cells (IC<sub>50</sub> < 150 μM) .
Key Research Findings
-
Cyclocondensation with nitroalkanes is sterically hindered by bulky substituents (e.g., phenyl), reducing yields .
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Copper catalysis enables efficient synthesis of furan derivatives, though harsh conditions (150°C, O<sub>2</sub>) are required .
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Esterification/amidation of the carboxylic acid group significantly impacts cytotoxicity and target binding .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit significant antimicrobial activities. Studies have shown that 3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid can inhibit the growth of various bacteria and fungi. The presence of the methylsulfanyl group may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Certain derivatives of imidazo[1,5-a]pyridine have been identified as potential inhibitors of protein kinases involved in cancer progression. The unique structure of 3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid allows for modifications that could improve its efficacy against cancer cells .
Enzyme Inhibition
3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid has shown promise as an enzyme inhibitor . It can interact with various biological targets such as enzymes and receptors. For example, it may inhibit protein kinases critical in signaling pathways associated with cancer and other diseases. This property is particularly valuable for designing targeted therapies .
Case Studies
Several studies highlight the potential applications of 3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid:
- Inhibition of Pathogenic Bacteria : A study demonstrated that this compound effectively reduced bacterial load in Escherichia coli strains when administered at specific concentrations .
- Cytotoxicity Assessment : Cytotoxicity tests using MTT assays indicated that the compound exhibits low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential drug development .
- Mechanistic Studies : Further investigations revealed that the compound's interaction with cellular targets could induce apoptosis in cancer cell lines through activation of caspase pathways .
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or bind to specific receptors, thereby modulating cellular pathways and exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents at position 3, functional groups, or substitution patterns on the imidazo[1,5-a]pyridine scaffold. Key comparisons are summarized below:
Substituent Variations at Position 3
Table 1: Position 3 Substituent Comparisons
Key Observations :
- Electron Effects : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which may reduce reactivity at the pyridine ring compared to the electron-rich methylsulfanyl group (-SCH₃) .
- Lipophilicity : The methylsulfanyl substituent contributes moderate lipophilicity (logP ~1.5–2.0 estimated), whereas halogenated analogs (e.g., -CF₃, -Cl) exhibit higher logP values, impacting membrane permeability .
- Synthetic Utility : Ethyl ester derivatives (e.g., 3-chloro) are intermediates for further functionalization via hydrolysis to carboxylic acids .
Functional Group Modifications
Table 2: Functional Group Comparisons
Key Observations :
- Acid vs. Ester : The carboxylic acid form (pKa ~3–4) is ionized at physiological pH, enhancing water solubility, while esters serve as prodrugs or intermediates .
- Halogenated Derivatives : Bromo-substituted analogs (e.g., 7-bromo) are valuable in Suzuki-Miyaura couplings for drug discovery .
Substitutions at Other Positions
Table 3: Positional Isomer Comparisons
Key Observations :
- Positional Effects: Fluorine at position 8 (vs.
- Fused Ring Systems : Benzoimidazopyridine derivatives (e.g., 3-fluorophenyl) exhibit higher melting points (~225–230°C) due to increased planarity and intermolecular interactions .
Biological Activity
3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings from various sources.
Chemical Structure and Properties
The chemical structure of 3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid can be represented as follows:
- Molecular Formula : C₉H₈N₂O₂S
- Molecular Weight : 196.24 g/mol
This compound features a methylsulfanyl group attached to the imidazo ring, which is known to influence its biological properties.
Antimicrobial Activity
Research has shown that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid | Staphylococcus aureus | 12.5 |
| 3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid | Escherichia coli | 25 |
| 3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid | Salmonella enterica | 50 |
These findings indicate that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Properties
The anticancer potential of imidazo[1,5-a]pyridines has been extensively studied. In vitro assays have shown that these compounds can inhibit cancer cell proliferation. A notable study evaluated the cytotoxic effects of several derivatives on HeLa cells, revealing IC50 values as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid | HeLa | 15 |
| Related derivative X | HeLa | 30 |
| Related derivative Y | HeLa | 45 |
The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, demonstrating its potential as an anticancer agent.
The mechanism through which 3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid exerts its biological effects is believed to involve inhibition of key enzymes and pathways associated with cell growth and survival. For instance:
- Inhibition of Protein Geranylgeranylation : This compound has been implicated in disrupting the prenylation of Rab proteins, which are crucial for cellular signaling and trafficking.
- Induction of Apoptosis : Studies suggest that it may promote apoptotic pathways in cancer cells by upregulating pro-apoptotic factors.
Case Studies
Several case studies have highlighted the biological activity of imidazo[1,5-a]pyridine derivatives:
- Study on Antimicrobial Efficacy : A recent investigation demonstrated that a series of substituted imidazo[1,5-a]pyridines showed enhanced activity against resistant bacterial strains compared to standard antibiotics.
- Anticancer Activity in Animal Models : In vivo studies using mouse models indicated that treatment with this compound resulted in tumor size reduction in xenograft models of human cancer.
Q & A
Q. What are the established synthetic routes for 3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid, and how do their efficiencies compare?
The compound can be synthesized via multistep pathways involving formylation and cyclization. For example:
- Formylation-Cyclization Route : Starting from 2-aminomethylpyridine, formylation with phosphorus oxychloride (POCl₃) yields imidazo[1,5-a]pyridine intermediates. Subsequent functionalization with methylsulfanyl groups and carboxylation introduces the target substituents. This method typically achieves moderate yields (~60–70%) but requires careful control of reaction conditions to avoid side reactions .
- One-Pot Multicomponent Reactions : Similar imidazo[1,5-a]pyridine derivatives have been synthesized via one-pot reactions using aryl aldehydes, nitriles, and Meldrum’s acid in green solvents like ethanol. While this approach reduces purification steps, yields may vary (50–80%) depending on substituent electronic effects .
Q. How is the structural identity of 3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid confirmed?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions. For example, methylsulfanyl groups exhibit characteristic singlet peaks near δ 2.5 ppm in H NMR, while the carboxylic acid proton appears as a broad signal around δ 13 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₉H₈N₂O₂S: 208.0375).
- Infrared Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and S–CH₃ (~650 cm⁻¹) further validate the structure .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Methylsulfanyl substituents enhance lipophilicity, necessitating solvent optimization for biological assays .
- Stability : The compound is stable under inert atmospheres at −20°C for long-term storage. However, exposure to light or moisture may degrade the carboxylic acid moiety, requiring desiccated storage .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfanyl and carboxyl group introduction in imidazo[1,5-a]pyridine derivatives?
Regioselectivity is governed by electronic and steric factors:
- Electrophilic Substitution : Methylsulfanyl groups preferentially occupy the 3-position due to the electron-rich nature of the imidazo[1,5-a]pyridine core, which directs electrophiles to meta positions relative to the nitrogen atoms.
- Carboxylation : Carboxylic acid introduction at the 1-position is achieved via palladium-catalyzed carbonylation or hydrolysis of nitrile intermediates. Computational studies suggest that steric hindrance at the 1-position favors carboxyl group installation over other sites .
Q. How does the methylsulfanyl substituent influence the compound’s bioactivity in pharmacological studies?
The methylsulfanyl group enhances interactions with hydrophobic binding pockets in target proteins. For instance:
- Enzyme Inhibition : In analogous imidazo[1,5-a]pyridine derivatives, methylsulfanyl groups improve binding affinity to kinases (e.g., IC₅₀ values reduced by 2–3-fold compared to unsubstituted analogs) .
- Metabolic Stability : Sulfanyl groups reduce oxidative metabolism in liver microsomes, extending plasma half-life in preclinical models .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 60% vs. 80%) often arise from:
- Catalyst Optimization : Use of Pd(OAc)₂ with DIPPF ligands improves cross-coupling efficiency in carboxylation steps, whereas cheaper catalysts may lower yields .
- Reaction Scale : Small-scale reactions (<1 mmol) may suffer from inefficient mixing or temperature gradients, while larger batches benefit from optimized heat transfer .
- Purification Methods : Chromatography vs. recrystallization can alter reported yields due to losses during isolation.
Q. What computational methods are used to predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-1 position shows high electron density, aligning with observed carboxylation regioselectivity .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., GABAA receptors), highlighting key hydrogen bonds between the carboxylic acid group and Arg112 residues .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Formylation-Cyclization | POCl₃-mediated cyclization | 60–70 | High regioselectivity | Requires toxic reagents |
| One-Pot Multicomponent | Ethanol, 80°C, 12 hr | 50–80 | Eco-friendly, fewer steps | Sensitive to substituent electronics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
